

"N-(3-Methoxyphenyl)Cinnamamide" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(3-Methoxyphenyl)Cinnamamide
Cat. No.:	B018740

[Get Quote](#)

N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and known biological activities of **N-(3-Methoxyphenyl)Cinnamamide**. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Chemical Properties

N-(3-Methoxyphenyl)Cinnamamide, with the CAS Number 15116-41-3, is a member of the cinnamamide class of compounds. Cinnamamides are characterized by a core structure featuring a cinnamoyl group linked to an amine via an amide bond.^[1] These compounds are subjects of interest in drug discovery due to their diverse biological activities.^[2]

Physicochemical Data

Quantitative physicochemical data for **N-(3-Methoxyphenyl)Cinnamamide** is not extensively available in public literature. The following table summarizes the known and calculated properties.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[1] [3]
Molecular Weight	253.3 g/mol	[1] [3]
CAS Number	15116-41-3	[3] [4] [5] [6]
Melting Point	Data not available	[4]
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Data

Experimentally determined ¹H and ¹³C NMR spectra for **N-(3-Methoxyphenyl)Cinnamamide** are not readily available in peer-reviewed literature. However, based on extensive data for structurally analogous cinnamamides, the following chemical shifts can be predicted.[\[2\]](#)[\[7\]](#)

Disclaimer: The following NMR data are predicted values based on analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.75	d, $J \approx 15.6$ Hz	1H	Cinnamoyl H- β
~ 7.50-7.60	m	2H	Cinnamoyl Ar-H
~ 7.35-7.45	m	3H	Cinnamoyl Ar-H
~ 7.30	t, $J \approx 2.0$ Hz	1H	Methoxyphenyl H-2
~ 7.20	t, $J \approx 8.0$ Hz	1H	Methoxyphenyl H-5
~ 6.90-7.00	m	2H	Methoxyphenyl H-4, H-6
~ 6.55	d, $J \approx 15.6$ Hz	1H	Cinnamoyl H- α
~ 3.80	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 164.5	C=O (Amide)
~ 160.0	Methoxyphenyl C-3
~ 142.5	Cinnamoyl C- β
~ 139.5	Methoxyphenyl C-1
~ 134.5	Cinnamoyl C-ipso
~ 130.0	Cinnamoyl Ar-C
~ 129.5	Methoxyphenyl C-5
~ 129.0	Cinnamoyl Ar-C
~ 128.0	Cinnamoyl Ar-C
~ 121.5	Cinnamoyl C- α
~ 112.5	Methoxyphenyl C-4
~ 110.0	Methoxyphenyl C-6
~ 105.5	Methoxyphenyl C-2
~ 55.5	-OCH ₃

Synthesis and Experimental Protocols

N-(3-Methoxyphenyl)Cinnamamide is typically synthesized via a nucleophilic acyl substitution reaction. The most common and direct method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

Synthesis Workflow

The logical flow for the laboratory synthesis of **N-(3-Methoxyphenyl)Cinnamamide** is outlined below. It begins with the conversion of cinnamic acid to its more reactive acyl chloride derivative, followed by amidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 3. kmpharma.in [kmpharma.in]
- 4. echemi.com [echemi.com]
- 5. (E)-BETA-FARNESENE | CAS#:15116-41-3 | Chemsoc [chemsoc.com]
- 6. CAS:527701-05-9N-(4-Ethylphenyl)-3-(2-methoxyphenyl)acrylamide-毕得医药 [bidepharm.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. ["N-(3-Methoxyphenyl)Cinnamamide" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018740#n-3-methoxyphenyl-cinnamamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com